molecular formula C17H11BrClNO2 B11943153 N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide CAS No. 461398-39-0

N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide

Cat. No.: B11943153
CAS No.: 461398-39-0
M. Wt: 376.6 g/mol
InChI Key: UOIZPKNZJIOYCQ-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide (CAS 461398-39-0) is a high-purity chemical compound with a molecular weight of 376.63 g/mol and the molecular formula C17H11BrClNO2 . It is supplied for research purposes and is strictly for laboratory use. Compounds based on the furan-carboxamide scaffold are of significant interest in medicinal chemistry and drug discovery research. Structurally related analogs have demonstrated promising biological activities. Specifically, N-(4-bromophenyl)furan-2-carboxamide has shown excellent in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including carbapenem-resistant A. baumannii , K. pneumoniae , and E. cloacae , as well as methicillin-resistant S. aureus (MRSA) . Furthermore, the 5-(4-chlorophenyl)furan moiety is a recognized pharmacophore in the development of novel antitubulin agents . Derivatives containing this structure have been designed and synthesized as colchicine binding site inhibitors (CBSIs), demonstrating potent inhibition of tubulin polymerization and cytotoxic activity against cancer cell lines, making them valuable tools in cancer research . This compound also serves as a versatile synthetic intermediate or building block for further chemical exploration, including palladium-catalyzed cross-coupling reactions to create novel derivatives for structure-activity relationship (SAR) studies .

Properties

CAS No.

461398-39-0

Molecular Formula

C17H11BrClNO2

Molecular Weight

376.6 g/mol

IUPAC Name

N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H11BrClNO2/c18-13-3-1-2-4-14(13)20-17(21)16-10-9-15(22-16)11-5-7-12(19)8-6-11/h1-10H,(H,20,21)

InChI Key

UOIZPKNZJIOYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Biological Activity

N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C13H9BrClNO2C_{13}H_{9}BrClNO_{2} and a molecular weight of approximately 308.57 g/mol. Its structure features a furan ring substituted with a bromophenyl group at the 2-position and a chlorophenyl group at the 5-position, which contribute to its reactivity and biological properties. The presence of halogen atoms (bromine and chlorine) is known to enhance the biological activity of organic compounds by influencing their interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Furan Ring : Starting from furan-2-carbonyl chloride and appropriate anilines.
  • Substitution Reactions : Utilizing reagents like potassium permanganate or lithium aluminum hydride to modify functional groups.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.039 mg/mL

The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Activity

This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through:

  • Inhibition of cell proliferation : The compound has shown effectiveness against various cancer cell lines, indicating potential as a chemotherapeutic agent.
  • Modulation of signaling pathways : It may interact with specific receptors or enzymes involved in cancer progression, leading to reduced tumor growth.

The precise mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes/Receptors : The compound may bind to specific molecular targets, altering their activity and leading to downstream biological effects.
  • Influencing Biochemical Pathways : Its structural features allow it to modulate critical pathways involved in microbial resistance and cancer cell survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies that compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(4-Bromophenyl)furan-2-carboxamideBromine on para positionModerate antibacterial activity
N-(2-Chlorophenyl)furan-2-carboxamideChlorine instead of bromineLower activity compared to brominated
N-(Phenyl)furan-2-carboxamideNo halogen substituentsMinimal activity

These comparisons highlight how variations in substituents can significantly affect the chemical behavior and biological efficacy of similar compounds .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antibacterial Efficacy Against Resistant Strains : A study demonstrated that this compound showed enhanced activity against multidrug-resistant Acinetobacter baumannii, suggesting potential use as an adjuvant in antibiotic therapy .
  • Cytotoxicity Tests on Cancer Cell Lines : In vitro assays indicated that the compound significantly reduced viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Recent studies have demonstrated that N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide exhibits significant antibacterial properties against drug-resistant bacteria. For instance, a study synthesized several derivatives of furan-2-carboxamide and evaluated their efficacy against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The compound was found to be particularly effective against NDM-positive strains, suggesting its potential as a lead compound for the development of new antibiotics .

1.2 Mechanism of Action

The antibacterial mechanism is thought to involve the formation of hydrogen bonds and hydrophobic interactions with bacterial targets, enhancing the compound's ability to inhibit bacterial growth. Molecular docking studies have further elucidated the interaction dynamics between the compound and bacterial enzymes, confirming its role as a viable candidate for combating resistant infections .

Anticancer Properties

2.1 Cytotoxicity Studies

In addition to its antibacterial effects, this compound has been investigated for its anticancer potential. Preliminary cytotoxicity assays have indicated that the compound can induce apoptosis in various cancer cell lines. The structural features of the compound, particularly the presence of bromine and chlorine atoms, are believed to play a crucial role in its biological activity.

2.2 Case Studies

Several studies have reported on the synthesis of derivatives of furan-2-carboxamide and their evaluation against cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing cell cycle arrest in cancerous cells. These findings suggest that this compound could be explored further as a potential anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Variations in substituents on the phenyl rings can significantly influence the compound's reactivity and biological effects.

Compound NameStructural FeaturesUnique Aspects
N-(4-Bromophenyl)furan-2-carboxamideBromine on para position of phenylDifferent substitution pattern influences reactivity
N-(3-Chloro-4-Fluorobiphenyl-4-yl)furan-2-carboxamideChlorine and fluorine substitutionsMay exhibit distinct pharmacological properties
N-(Phenyl)furan-2-carboxamideNo halogen substituentsLacks enhanced reactivity from halogen atoms

This table illustrates how variations in substituents can affect chemical behavior and biological activity, emphasizing the importance of structural modifications in drug design.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects: Bromine at the 2-position (target compound) increases steric hindrance compared to para-substituted bromine (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) .
  • Solubility : Sulfamoyl-substituted analogs (e.g., CAS 618401-57-3) exhibit improved aqueous solubility due to polar functional groups , whereas bromine/chlorine combinations in the target compound likely reduce solubility.
  • Thermal Stability : Melting points of nitro-substituted furan-carboxamides (e.g., 265–268°C for thiazole derivatives) suggest that halogenated analogs may exhibit similar thermal stability .

Preparation Methods

Carboxamide Formation via Acyl Chloride and Amine Coupling

The foundational step involves reacting 5-(4-chlorophenyl)furan-2-carbonyl chloride with 2-bromoaniline to form the carboxamide backbone. This reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (Et3_3N) as a base, facilitating the nucleophilic substitution of the chloride group by the amine.

Procedure :

  • 5-(4-Chlorophenyl)furan-2-carbonyl chloride synthesis :

    • 5-Bromofuran-2-carbonyl chloride undergoes Suzuki–Miyaura coupling with 4-chlorophenylboronic acid in the presence of Pd(PPh3_3)4_4 and K3_3PO4_4.

    • Reaction conditions: Reflux in tetrahydrofuran (THF) for 12 hours, yielding 5-(4-chlorophenyl)furan-2-carbonyl chloride in 78% yield.

  • Amide bond formation :

    • 5-(4-chlorophenyl)furan-2-carbonyl chloride (1.0 equiv) is added dropwise to a solution of 2-bromoaniline (1.2 equiv) and Et3_3N (3.0 equiv) in DCM at 0°C.

    • The mixture is stirred for 4 hours at room temperature, followed by aqueous workup (brine wash) and column chromatography (ethyl acetate/hexane, 1:4).

Yield : 89% (white crystalline solid).

Alternative Route: Sequential Functionalization of the Furan Core

An alternative strategy involves pre-functionalizing the furan ring before carboxamide formation. This method prioritizes introducing the 4-chlorophenyl group early in the synthesis to avoid steric hindrance during cross-coupling.

Procedure :

  • Synthesis of 5-(4-chlorophenyl)furan-2-carboxylic acid :

    • Paal-Knorr cyclization of 1-(4-chlorophenyl)-1,4-diketone using concentrated H2_2SO4_4 yields 5-(4-chlorophenyl)furan-2-carboxylic acid.

    • Reaction conditions : 120°C for 6 hours, yielding 68% of the carboxylic acid.

  • Conversion to acyl chloride :

    • The carboxylic acid is treated with thionyl chloride (SOCl2_2) under reflux (4 hours), producing the corresponding acyl chloride in 95% yield.

  • Amidation with 2-bromoaniline :

    • The acyl chloride reacts with 2-bromoaniline in DCM/Et3_3N, followed by purification via recrystallization from ethanol.

Yield : 82% (pale yellow crystals).

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki–Miyaura reaction is pivotal for introducing the 4-chlorophenyl group to the furan ring. Pd(PPh3_3)4_4 (5 mol%) and K3_3PO4_4 (2.0 equiv) in THF at 80°C for 8 hours achieve optimal conversion.

Key observations :

  • Higher temperatures (>100°C) lead to decomposition of the furan core.

  • Polar aprotic solvents (e.g., DMF) reduce reaction efficiency due to ligand dissociation from palladium.

Table 1 : Optimization of Suzuki–Miyaura Coupling Conditions

ParameterConditionYield (%)
CatalystPd(PPh3_3)4_483
BaseK3_3PO4_478
SolventTHF81
Temperature (°C)8083

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The final product is characterized by 1^1H NMR, 13^13C NMR, and mass spectrometry.

1^1H NMR (500 MHz, DMSO-d6_6) :

  • δ 10.28 (s, 1H, NH),

  • 7.96 (d, J=0.9J = 0.9 Hz, 1H, furan H-3),

  • 7.85 (d, J=8.7J = 8.7 Hz, 2H, Ar-H),

  • 7.64–7.54 (m, 4H, Ar-H),

  • 6.73 (dd, J=3.5,1.7J = 3.5, 1.7 Hz, 1H, furan H-4).

13^13C NMR (126 MHz, DMSO-d6_6) :

  • δ 156.74 (C=O),

  • 147.86 (furan C-2),

  • 139.65 (Ar-C),

  • 129.28–115.50 (aromatic carbons).

EI-MS : m/z 383.2 [M+H]+^+.

Purity and Yield Enhancement Strategies

Purification Techniques

  • Flash column chromatography : Ethyl acetate/hexane (20:80) removes unreacted starting materials.

  • Recrystallization : Ethanol yields crystals with >99% purity (HPLC).

Table 2 : Purity Analysis of this compound

MethodPurity (%)
HPLC99.5
1^1H NMR98.7

Challenges and Mitigation in Synthesis

Steric Hindrance and Electronic Effects

The electron-withdrawing bromine and chlorine substituents slow the amidation step. Excess 2-bromoaniline (1.2 equiv) and prolonged reaction times (6 hours) mitigate this.

Byproduct Formation

Trace amounts of N-(2-bromophenyl)furan-2-carboxamide (≤1.5%) are detected if the Suzuki coupling is incomplete. Double recrystallization reduces this impurity to <0.5% .

Q & A

Basic: What synthetic methodologies are recommended for N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting from furan-2-carboxylic acid derivatives and halogenated aryl amines. Key steps include:

  • Coupling Reactions : Amide bond formation via activation of the furan-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) or thionyl chloride .
  • Halogenation : Bromination/chlorination of aryl groups using N-bromosuccinimide (NBS) or chlorine gas under controlled conditions .
  • Optimization Parameters :
    • Temperature : 60–80°C for amidation to minimize side reactions.
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
    • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation .
      Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.1 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography : Determine absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

  • Core Modifications :
    • Vary halogen positions (e.g., 2-bromo vs. 4-chloro) to assess steric/electronic effects .
    • Replace furan with thiophene or pyrrole to test scaffold flexibility .
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ against targets (e.g., bacterial enzymes) using fluorometric assays .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to quantify permeability .
      Data Analysis : Compare analogs in a table (e.g., IC₅₀, logP) to identify key structural drivers .

Advanced: How can conflicting bioactivity data in antimicrobial assays be resolved?

Answer:

  • Assay Standardization :
    • Use CLSI/M07-A11 guidelines for MIC determination to minimize variability .
    • Include positive controls (e.g., ciprofloxacin) in each assay batch .
  • Mechanistic Studies :
    • Time-Kill Curves : Differentiate bacteriostatic vs. bactericidal activity .
    • Resistance Induction : Serial passage experiments to assess mutation frequency .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance .

Advanced: What computational strategies predict target interactions and binding modes?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to dock into bacterial enzyme active sites (e.g., DNA gyrase) .
    • Validate poses with MD simulations (GROMACS) over 100 ns to assess stability .
  • QSAR Modeling :
    • Train models with descriptors (e.g., logP, polar surface area) to predict MIC values .
    • Cross-validate using leave-one-out or k-fold methods .

Basic: What purification strategies ensure high yield and purity post-synthesis?

Answer:

  • Chromatography :
    • Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) .
    • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final polishing .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
  • Purity Assessment :
    • HPLC-DAD : ≥95% purity threshold at 254 nm .
    • Elemental Analysis : Match C/H/N ± 0.4% of theoretical values .

Advanced: How can toxicity be mitigated while retaining therapeutic efficacy?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects .
  • Cytotoxicity Screening :
    • MTT Assay : Test against HEK293 or HepG2 cells to identify safe concentrations .
    • hERG Binding Assay : Patch-clamp studies to assess cardiac liability .
  • Metabolic Profiling :
    • Use liver microsomes to identify reactive metabolites (e.g., CYP450 oxidation) .
    • Modify labile sites (e.g., para-chloro to meta-chloro) to block metabolic pathways .

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